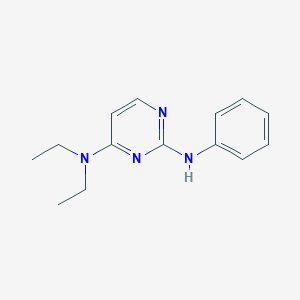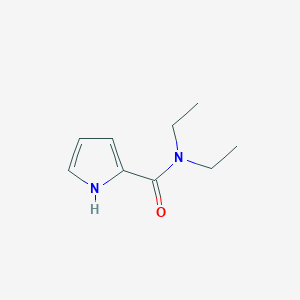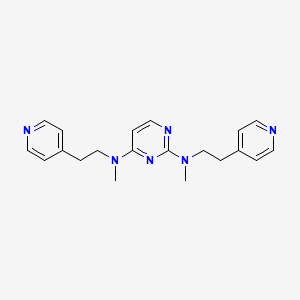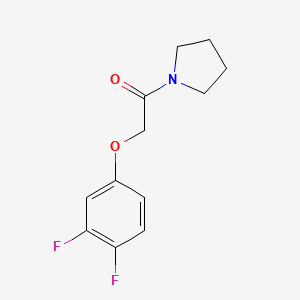
4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine, also known as DEPPD, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DEPPD is a pyrimidine derivative that is structurally similar to other well-known inhibitors such as imatinib and dasatinib. DEPPD has been shown to exhibit potent inhibitory effects against several protein kinases, including Bcr-Abl, EphB4, and VEGFR2.
Mecanismo De Acción
4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine exerts its inhibitory effects by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups from ATP to protein substrates. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to exhibit potent inhibitory effects against several protein kinases, including Bcr-Abl, EphB4, and VEGFR2. In cancer research, 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to induce apoptosis and inhibit cell proliferation in Bcr-Abl-positive leukemia cells. In inflammation research, 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In cardiovascular research, 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to inhibit the proliferation of vascular smooth muscle cells and neointimal formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine is its potent inhibitory effects against several protein kinases, which makes it a valuable tool for studying the role of these kinases in various diseases. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in vitro experiments. However, one of the limitations of 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine research. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors based on the structure of 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine. Additionally, further studies are needed to elucidate the downstream signaling pathways that are affected by 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine inhibition.
Métodos De Síntesis
The synthesis of 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine involves a multi-step process that starts with the reaction of 4-chloro-2,6-diaminopyrimidine with diethylamine to form 4-N,4-N-diethyl-2,6-diaminopyrimidine. This intermediate is then reacted with benzaldehyde to form 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine (4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine). The overall yield of this process is approximately 60%.
Aplicaciones Científicas De Investigación
4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to exhibit potent inhibitory effects against Bcr-Abl, a protein kinase that is commonly overexpressed in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has also been shown to inhibit EphB4, a protein kinase that is involved in tumor angiogenesis, and VEGFR2, a protein kinase that is involved in tumor growth and metastasis. In inflammation research, 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In cardiovascular research, 4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine has been shown to inhibit the proliferation of vascular smooth muscle cells and neointimal formation.
Propiedades
IUPAC Name |
4-N,4-N-diethyl-2-N-phenylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-3-18(4-2)13-10-11-15-14(17-13)16-12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKFCJKOJGCHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide](/img/structure/B6643001.png)

![1-[4-(6-Anilino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B6643015.png)
![4-N,6-N-bis[(2-methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643026.png)
![4-N-[2-(4-fluorophenyl)ethyl]-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643042.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-piperidin-1-ylpyrimidine](/img/structure/B6643052.png)


![4-N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643077.png)
![2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile](/img/structure/B6643089.png)

![4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B6643106.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6643107.png)
![[1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6643115.png)